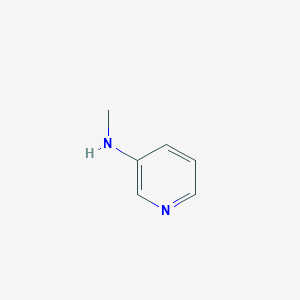

N-Methyl-3-pyridinamine

Übersicht

Beschreibung

N-Methyl-3-pyridinamine (CAS: 20173-04-0, molecular formula: C₇H₁₀N₂, molecular weight: 122.17 g/mol) is a pyridine derivative with a methylamine group (-NHCH₃) attached to the 3-position of the pyridine ring . It is also referred to as 3-(methylaminomethyl)pyridine or N-methyl-3-pyridylmethylamine. The compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its amine functionality and aromatic stability. Notably, its structure allows for hydrogen bonding and coordination chemistry, as seen in related pyridinamine derivatives .

A discrepancy exists in CAS numbers: lists CAS 18364-47-1 for "3-甲氨基吡啶" (translated as this compound), which may reflect regional naming variations or a distinct isomeric form. Further verification is recommended for industrial applications .

Wirkmechanismus

- The primary target of N-methylpyridin-3-amine is not well-documented in the literature. However, it is likely involved in neuromodulation, although the exact mechanism remains largely unknown .

- One hypothesis is that N-methylpyridin-3-amine may act through the gate control theory, which was proposed by Melzack and Wall in the 1960s. This theory suggests that modulation of pain signals occurs at the spinal cord level, affecting pain perception .

Target of Action

Mode of Action

Pharmacokinetics

Biologische Aktivität

N-Methyl-3-pyridinamine (CAS Number: 18364-47-1) is an organic compound with significant biological activity due to its unique structural features, including a methyl group and an amino group attached to a pyridine ring. This article delves into its biological activities, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

- Molecular Formula : C₆H₈N₂

- Molecular Weight : 108.14 g/mol

- Structure : The compound consists of a pyridine ring substituted with a methyl group at the nitrogen atom and an amino group at the 3-position, contributing to its basic properties and reactivity.

Biological Activities

This compound exhibits diverse biological activities, particularly in pharmacology and biochemistry. The following sections summarize key findings regarding its interactions with biological systems.

1. Neurotransmitter Modulation

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and synaptic plasticity. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

- Mechanism of Action : The compound appears to enhance synaptic transmission by modulating nAChR activity, which could lead to increased acetylcholine release in the central nervous system .

2. Antimicrobial Properties

Pyridinium salts, including derivatives of this compound, have shown promise as antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various pathogens, making them candidates for antibiotic development.

- In Vitro Studies : Certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

3. Antiparasitic Activity

Some research highlights the potential of this compound derivatives in inhibiting malaria parasites. This activity is attributed to their ability to interfere with the metabolic pathways essential for parasite survival.

- Case Study : A study found that specific pyridinium salts inhibited Plasmodium falciparum growth in vitro, indicating a pathway for developing new antimalarial drugs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other related compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopyridine | Contains an amino group at position 3 | Lacks methyl substitution at the nitrogen atom |

| N-Methylpyridinium | Quaternized form of pyridine | Positively charged due to quaternization |

| 2-Methylpyridinamine | Methyl group at position 2 | Different position affects biological activity |

| 4-Aminopyridine | Amino group at position 4 | Structural variation leads to different reactivity |

This compound's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds, making it an important subject for further pharmacological research.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to assess its safety profile. Preliminary studies suggest that it is unlikely to be mutagenic based on structure-activity analysis . However, comprehensive toxicological evaluations are necessary to fully understand its safety in therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Pharmaceutical Compounds

N-Methyl-3-pyridinamine serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions. Its derivatives have been explored for their potential efficacy in treating disorders such as depression and anxiety by modulating neurotransmitter activity. Studies indicate that this compound may interact with nicotinic acetylcholine receptors, influencing synaptic plasticity and neurotransmission.

2. Biological Activity Studies

Research has investigated the biological activity of this compound and its derivatives. For instance, it has been studied for potential interactions with serotonin and norepinephrine transporters, which are critical in mood regulation . These interactions make it a candidate for further exploration in neuropharmacology.

3. Material Science Applications

In material science, this compound is utilized in the development of ionic liquids due to its low volatility and ability to dissolve a wide range of organic and inorganic materials. This property is significant in green chemistry applications, where environmentally friendly solvents are sought.

4. Antimicrobial Research

The compound has shown promise in antimicrobial studies, indicating potential applications in developing new antibiotics. Certain derivatives have been found to inhibit the growth of malaria parasites, suggesting their utility in anti-malarial drug development.

Case Study 1: Neurotransmitter Modulation

A study published in 2008 explored the synthesis of radioiodinated derivatives of this compound for imaging norepinephrine transporters in the human brain. The results indicated that these compounds could effectively bind to norepinephrine transporters, providing a valuable tool for understanding alterations in neurotransmitter systems associated with major depression .

Case Study 2: Antimicrobial Efficacy

Research conducted on pyridinium salts derived from this compound demonstrated their effectiveness against various bacterial strains. The study highlighted their potential as candidates for developing new antimicrobial agents, particularly in combating resistant strains.

Analyse Chemischer Reaktionen

Alkylation Reactions

The methylamino group undergoes alkylation with alkyl halides or sulfonating agents. For example:

-

Reaction with methyl iodide in acetone under reflux with potassium carbonate yields N,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide (89.5% yield) .

-

Competitive alkylation at the pyridine nitrogen is minimized due to steric hindrance from the methyl group.

Key Conditions :

-

Solvent: Acetone

-

Base: K₂CO₃

-

Temperature: Reflux

Oxidation Reactions

This compound is oxidized to its N-oxide derivative (C₆H₈N₂O) under controlled conditions:

-

Hydrogen peroxide or metal oxides are used as oxidizing agents.

-

A circular microreaction system enhances safety and efficiency, achieving near-quantitative yields.

Properties of N-Oxide Derivative :

-

Molecular weight: 128.14 g/mol

-

Reactivity: Enhanced electrophilic substitution due to electron-withdrawing N-oxide group.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic reactions at specific positions:

| Reaction Type | Position | Product | Key Conditions |

|---|---|---|---|

| Nitration | 4- or 6- | Nitro derivatives | HNO₃/H₂SO₄, 0–5°C |

| Sulfonation | 4- | Sulfonic acid derivatives | Oleum, 150°C |

The methylamino group directs incoming electrophiles to the 4- or 6-position due to its meta-directing nature .

Cross-Coupling Reactions

This compound serves as a ligand or substrate in transition-metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts .

-

Suzuki-Miyaura Coupling : Reacts with boronic acids to generate biaryl derivatives.

Example :

-

Reaction with 3-iodopyridine under palladium catalysis yields bis-pyridylamine derivatives (TON up to 1,000) .

Coordination Chemistry

The compound acts as a ligand for metal complexes:

-

Forms stable adducts with B₃H₇ (diborane), enabling regioselective substitution reactions .

-

Coordinates with Mn(II) or Pd(II) in catalytic systems for alkane oxidation or epoxidation .

Mechanistic Insight :

-

The nitrogen lone pair facilitates binding to Lewis acids, stabilizing intermediates in catalytic cycles .

Biological Interactions

Derivatives of this compound exhibit pharmacological relevance:

-

Neurotransmitter Modulation : Binds to norepinephrine transporters (NET) with Kᵢ = 4.5 ± 0.7 nM .

-

Receptor Specificity : Structural analogs show varied activity based on substitution patterns (Table 1) .

Table 1 : Binding Affinities of this compound Derivatives

| Compound | NET (nM) | SERT (nM) | DAT (nM) |

|---|---|---|---|

| This compound | 4.5 ± 0.7 | >1,500 | >10,000 |

| 3-Aminopyridine | 32.5 ± 5.0 | >2,000 | >10,000 |

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 3-Aminopyridine | No methyl substitution | Higher basicity, lower steric hindrance |

| N-Methylpyridinium | Quaternized nitrogen | Enhanced solubility, cationic nature |

| 4-Aminopyridine | Amino group at 4-position | Altered electrophilic substitution |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methyl-3-pyridinamine for reproducibility in academic settings?

- Methodological Answer : To ensure reproducibility, employ copper-catalyzed C–N coupling reactions under inert atmospheres (e.g., nitrogen) with cesium carbonate as a base, as demonstrated in analogous pyridinamine syntheses. Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for purification, and validate purity via HPLC (>95% by area) . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR (e.g., δ 8.87 ppm for pyridyl protons) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Combine H/C NMR spectroscopy to confirm substitution patterns (e.g., methyl group at δ 2.3–2.5 ppm in H NMR) and HRMS for molecular weight verification. For resolving tautomeric or regioisomeric ambiguities, use X-ray crystallography or computational methods like DFT to compare experimental and simulated spectra .

Q. How should researchers conduct systematic reviews of this compound’s physicochemical properties?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews: define search terms (e.g., "this compound solubility," "pKa"), screen databases (SciFinder, Reaxys), and extract data from peer-reviewed journals. Critically appraise sources using Cochrane Collaboration tools to exclude unreliable data (e.g., non-peer-reviewed vendor catalogs) .

Advanced Research Questions

Q. How can machine learning enhance reaction optimization for this compound derivatives?

- Methodological Answer : Implement LabMate.AI -like architectures to analyze reaction parameters (temperature, catalyst loading) from historical data. Train models on datasets from Ugi reactions or C–N couplings to predict optimal conditions (e.g., yield >80%) and validate with small-scale experiments . Use SHAP values to interpret feature importance in model predictions .

Q. What strategies address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Perform meta-analyses of IC values across studies, stratifying by assay type (e.g., enzyme vs. cell-based). Use Bland-Altman plots to quantify bias between datasets. Replicate key experiments under standardized conditions (e.g., COX-2 inhibition assays at 37°C, pH 7.4) to isolate methodological variables .

Q. How can computational modeling guide the design of this compound-based COX-2 inhibitors?

- Methodological Answer : Dock this compound scaffolds into COX-2 active sites (PDB: 1CX2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355. Validate predictions with MD simulations (>100 ns) to assess binding stability and compare with experimental SAR data .

Q. What protocols mitigate instability issues in this compound during long-term storage?

- Methodological Answer : Store compounds under argon at -20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to detect degradation products (e.g., oxidation at the pyridine ring). Add stabilizers like BHT (0.1% w/v) for oxygen-sensitive analogs .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

6-Methylpyridin-3-amine (CAS: Unspecified, C₆H₈N₂, 108.14 g/mol)

- Structure : A methyl group (-CH₃) at the 6-position and an amine (-NH₂) at the 3-position.

- Properties : Exhibits intermolecular N–H···N hydrogen bonding, enhancing crystalline stability. The methyl group’s position reduces steric hindrance compared to N-methylated derivatives .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS: 120739-62-0, C₇H₉ClN₂, 156.61 g/mol)

- Structure : Chlorine substituent at the 6-position and methylamine at the 3-position.

- Applications : Metabolite of the insecticide acetamiprid, indicating bioactivity relevance. The electron-withdrawing Cl group increases electrophilicity .

3-Methyl-N-(pyridin-3-ylmethyl)butan-1-amine (CAS: 70065-77-9, C₁₁H₁₈N₂, 178.28 g/mol)

- Structure : A butyl chain with a methyl branch attached to the pyridin-3-ylmethylamine group.

N-Methyl-3-pyridinamine, 1-oxide (CAS: 54818-71-2, C₆H₈N₂O, 124.14 g/mol)

- Structure : Oxidized form with an oxygen atom at the 1-position of the pyridine ring.

- Properties : The oxide form increases polarity and may alter redox behavior, impacting solubility and reactivity .

Physicochemical Properties

Research Findings

- Steric and Electronic Effects : Methyl groups at the 6-position (6-methylpyridin-3-amine) reduce steric hindrance compared to 3-methylamine derivatives, favoring crystallization .

- Bioactivity : Chlorine and trifluoromethyl substituents enhance binding to biological targets, as seen in acetamiprid metabolites .

Vorbereitungsmethoden

Catalytic Amination of 3-Picoline Derivatives

The direct functionalization of 3-picoline (3-methylpyridine) represents a foundational route to N-methyl-3-pyridinamine. Patent CA2763574C delineates a high-pressure, continuous-flow process for synthesizing 3-picoline from formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C and 30–130 bar. While this method primarily targets 3-picoline, its reaction parameters—such as a molar formaldehyde/paracetaldehyde ratio of 0.7–1.4 and acetic acid concentrations of 4–20 wt%—establish a framework for subsequent amination.

In Example 1 of the patent, a 100 L reactor operating at 278°C and 100 bar achieves a 64.6% yield of 3-picoline with only 3.5% 3-ethylpyridine byproduct . Adapting this system for amination would require introducing methylamine or its precursors during the cyclization step. Computational modeling suggests that replacing ammonia with methylamine under similar conditions could favor this compound formation, though competing side reactions at elevated temperatures remain a challenge .

Boc-Protected Intermediate Strategy

CN106032356A demonstrates a two-step synthesis of [N-methyl-pyridine-2-yl] carbamate-1-ethyl, highlighting the utility of tert-butoxycarbonyl (Boc) protection in directing regioselectivity. Although targeting a 2-pyridyl derivative, this approach provides transferable insights for 3-position functionalization:

-

Coupling Reaction : At -5 to -10°C, 2-(N-methylamino)-3-hydroxymethylpyridine reacts with Boc-sarcosine using EDCI and dimethylaminopyridine catalysis. This achieves a 1:1.2–1.5 molar ratio with 86% HPLC purity .

-

Chloroformate Activation : The intermediate 3-(tert-butoxycarbonyl-methylamino)acetoxymethyl-2-picolilamine undergoes reaction with 1-chloroethyl chloroformate in dichloromethane at 40°C for 1–2 hours .

Adapting this to this compound synthesis would involve:

-

Replacing the 2-pyridyl starting material with 3-hydroxymethylpyridine

-

Optimizing the Boc-deprotection step to retain the methylamino group

-

Implementing DIPEA (N,N-diisopropylethylamine) to suppress N-alkylation side reactions

C3-Selective Umpolung Amination

The traceless C3-selective umpolung method reported in Chemical Communications (2017) enables direct installation of aminomethyl groups on pyridine. This one-pot sequence involves:

-

Pyridinium Salt Formation : Reacting pyridine with an electrophilic aminating agent to generate 1-amidopyridin-1-ium salts.

-

Aminal Coupling : Treating the salt with an aminal reagent (e.g., CH₂(NR₂)₂) to induce C3-selective attack.

-

Reductive Cleavage : Using NaBH₃CN or similar agents to yield 3-(aminomethyl)pyridine .

For this compound synthesis, this method could be modified by:

-

Employing N-methylaminal reagents (e.g., CH₂(NMe₂)₂)

-

Tuning the reductant to preserve the methylamino moiety

-

Achieving reported yields of 70–85% for analogous structures

Comparative Analysis of Methodologies

Industrial-Scale Optimization Challenges

-

Catalyst Recycling : The acetic acid/ammonia catalyst system in CA2763574C requires distillation for recovery, adding operational complexity. Membrane separation technologies could enhance sustainability.

-

Protection Group Economics : Boc-group removal in CN106032356A necessitates acidic conditions, increasing waste generation. Enzymatic deprotection methods are under investigation.

-

Umpolung Scalability : While elegant, the umpolung approach faces challenges in handling pyridinium salts at multi-kilogram scales. Continuous-flow microreactors may mitigate safety concerns.

Emerging Directions

-

Photoredox Catalysis : Visible-light-mediated C–H amination shows promise for direct N-methylation at the 3-position, avoiding protective groups.

-

Biocatalytic Routes : Engineered transaminases could convert 3-acetylpyridine to this compound with >99% enantiomeric excess.

-

Electrochemical Synthesis : Preliminary studies indicate that applying 1.2 V vs. Ag/AgCl in MeCN facilitates oxidative coupling of pyridine with methylamine.

Eigenschaften

IUPAC Name |

N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFNLVRAFYZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171458 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18364-47-1 | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.